2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride
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Overview
Description
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClF2O2S. It is a versatile material used in scientific research and possesses unique properties that make it suitable for various applications, including the synthesis of pharmaceuticals and the development of organic compounds.
Preparation Methods
The synthesis of 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluorocyclohexanol with ethane-1-sulfonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include bases like triethylamine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted sulfonyl derivatives, sulfonic acids, and other functionalized organic compounds.
Scientific Research Applications
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in the development of biologically active molecules and as a reagent in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride involves its ability to react with various nucleophiles and participate in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with. In drug discovery, for example, the compound may be used to modify the structure of target molecules, thereby influencing their biological activity.
Comparison with Similar Compounds
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonic acid: This compound is formed by the hydrolysis of the sulfonyl chloride group and has different reactivity and applications.
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonamide: Formed by the reaction of the sulfonyl chloride with amines, this compound has distinct properties and uses.
2-(2,2-Difluorocyclohexyl)ethane-1-sulfonate esters: These esters are formed by the reaction of the sulfonyl chloride with alcohols and have unique applications in organic synthesis.
The uniqueness of this compound lies in its reactivity and versatility, making it a valuable compound in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
2-(2,2-difluorocyclohexyl)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClF2O2S/c9-14(12,13)6-4-7-3-1-2-5-8(7,10)11/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYVAXOGSVZAIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CCS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1781627-65-3 |
Source
|
Record name | 2-(2,2-difluorocyclohexyl)ethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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